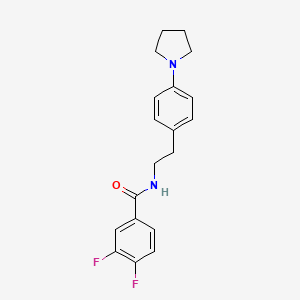

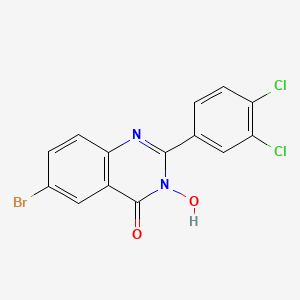

![molecular formula C14H17N3O4 B2476710 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-96-5](/img/structure/B2476710.png)

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

説明

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, also known as 4-MPDP, is a synthetic molecule with potential applications in the field of scientific research. It is a member of the pyrido[2,3-b]pyrazin-3(4H)-one family of molecules, which are known for their ability to interact with a variety of biological molecules. 4-MPDP has been studied for its ability to bind to a variety of proteins, including the human immunodeficiency virus (HIV) protease, as well as its potential as an inhibitor of HIV infection.

科学的研究の応用

Molecular Diversity in Chemical Reactions

The study by Jing Sun et al. (2013) explores the molecular diversity through three-component reactions involving 4-methoxypyridine, demonstrating the formation of various polysubstituted derivatives. This research highlights the versatility of pyridine derivatives (akin to the query compound) in synthesizing diverse molecular structures, indicating potential applications in creating novel compounds with specific properties for various scientific and industrial purposes Sun, Zhu, Gong, & Yan, 2013.

Asymmetric Synthesis and Cytotoxicity Evaluation

Research by K. Meilert, G. Pettit, and P. Vogel (2004) on the asymmetric synthesis of C15 polyketide spiroketals reveals the potential of using complex organic molecules for synthesizing compounds with high stereo- and enantioselectivity. The cytotoxicity evaluation of these compounds towards various cancer cell lines underlines the importance of chemical synthesis in developing potential therapeutic agents Meilert, Pettit, & Vogel, 2004.

Electrochromic Materials Development

H Zhao et al. (2014) discuss the synthesis of donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their utility in NIR electrochromic devices. This application signifies the compound's relevance in materials science, particularly in developing new materials for electronic and photonic devices Zhao, Wei, Wei, Zhao, & Wang, 2014.

Synthesis of New Heterocyclic Systems

M. Y. Arsen'eva and V. G. Arsen'ev (2009) illustrate the synthesis of derivatives forming new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. This work underlines the potential of utilizing such compounds in creating novel heterocyclic systems, which are fundamental in developing pharmaceuticals, agrochemicals, and materials Arsen'eva & Arsen'ev, 2009.

特性

IUPAC Name |

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXNPYQHRJEQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

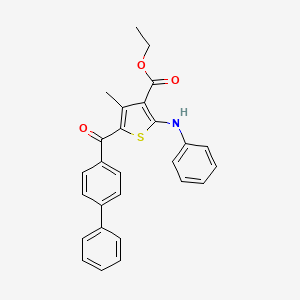

![3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476627.png)

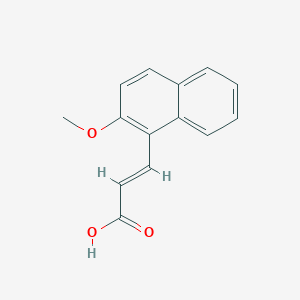

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)

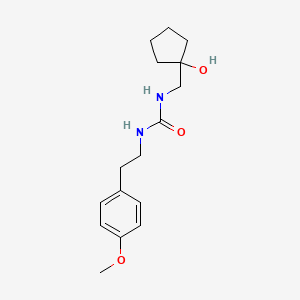

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)